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molecular formula C14H4N8O13 B1253457 2,5-Dipicryl-1,3,4-oxadiazole

2,5-Dipicryl-1,3,4-oxadiazole

Cat. No. B1253457
M. Wt: 492.23 g/mol
InChI Key: WHHNFHDJLGLCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04777258

Procedure details

Stoichiometrically one mole of phosphorus pentachloride (PCl5) should be consumed for each mole of N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine in the reaction to produce 2,5-dipicryl-1,3,4-oxadiazole. However, for better results a molar excess of PCl5 is used. A molar ratio of PCl5 to N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine of from 1.0:1.0 to 3.0:1.0 is preferred, with from 2.0:1.0 to 2.5:1.0 being more preferred.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[N+:7]([C:10]1[CH:36]=[C:35]([N+:37]([O-:39])=[O:38])[CH:34]=[C:33]([N+:40]([O-:42])=[O:41])[C:11]=1[C:12]([NH:14][NH:15][C:16](=[O:32])[C:17]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][C:20]([N+:26]([O-:28])=[O:27])=[CH:19][C:18]=1[N+:29]([O-:31])=[O:30])=O)([O-:9])=[O:8]>>[C:11]1([C:12]2[O:32][C:16]([C:17]3[C:18]([N+:29]([O-:31])=[O:30])=[CH:19][C:20]([N+:26]([O-:28])=[O:27])=[CH:21][C:22]=3[N+:23]([O-:25])=[O:24])=[N:15][N:14]=2)[C:33]([N+:40]([O-:42])=[O:41])=[CH:34][C:35]([N+:37]([O-:39])=[O:38])=[CH:36][C:10]=1[N+:7]([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
N,N'-bis(2,4,6-trinitrobenzoyl)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NNC(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-])C=1OC(=NN1)C1=C([N+](=O)[O-])C=C([N+](=O)[O-])C=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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